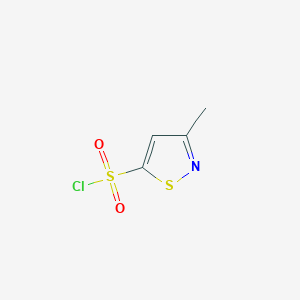
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Overview
Description
5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is an organic compound with a molecular formula of C8H10ClN2O. It is a white, crystalline solid with a melting point of 74-76°C. It is used in a variety of scientific applications, including synthesis, biological research, and drug development.
Scientific Research Applications
Chemical Synthesis and Molecular Properties
- 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, as an intermediate in the synthesis of various compounds, has been used in the production of lafutidine. This involves sequential chlorination and condensation processes with an overall yield of about 62% (Shen Li, 2012).
Pharmaceutical Research
- Research on derivatives of 2-pyridinemethylamine, which includes structures similar to 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, has shown that they can act as potent and orally active agonists at 5-HT1A receptors. These derivatives have demonstrated enhanced and long-lasting agonist activity in rats, indicating potential antidepressant applications (B. Vacher et al., 1999).
Analgesic Research
- Studies on high-efficacy 5-HT1A receptor activation using compounds structurally similar to 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one have shown promising results in treating allodynia following spinal cord injury and neuropathic pain in rats (F. Colpaert et al., 2004).
Spectroscopic and Quantum Mechanical Studies
- The spectroscopic properties of compounds related to 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been investigated. These studies involve FT-IR, NMR, UV techniques, and quantum chemical methods, providing insights into their molecular properties (P. Devi et al., 2020).
Crystallography and Structural Analysis
- Crystallographic studies have been conducted on various compounds structurally related to 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, such as rupatadine. These studies provide detailed insights into the molecular structure and potential interaction mechanisms (Manpreet Kaur et al., 2013).
properties
IUPAC Name |
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGBJLXHKFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)


![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)
![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)
